1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
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Overview
Description
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the methylsulfanyl group: This can be achieved through nucleophilic substitution reactions.
Coupling with piperazine: The final step involves coupling the pyridine derivative with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is unique due to its specific combination of functional groups and ring structures, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H17N3OS/c1-14-6-8-15(9-7-14)12(16)10-4-3-5-13-11(10)17-2/h3-5H,6-9H2,1-2H3 |
InChI Key |
KYXIPUQBWLDOCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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